苄基3-(溴甲基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related bromomethyl pyrrolidine derivatives can be inferred from the synthesis of 3-bromo-2-(2-chlorovinyl)benzothiophenes, which involves a bromocyclization process of ortho-substituted arylmethyl sulfide . Additionally, the synthesis of diiron(II) complexes with benzyl and ethyl groups appended to pyridine and aniline ligands suggests that similar methodologies could be applied to the synthesis of benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate . The reaction of benzylamine with 2,6-bis(bromomethyl)pyridine leading to a trimeric pyridinophane also provides a potential synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate can be related to the structures of compounds discussed in the papers. For instance, the crystallographically characterized diiron(II) complexes provide insights into the possible geometry and coordination of similar benzyl-substituted compounds . The molecular structure of a related compound, characterized by weak intramolecular C—H⋯O interactions, suggests that benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate may also exhibit such interactions .

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate. For example, the tandem N-arylation/carboamination reactions for the synthesis of N-aryl-2-benzyl pyrrolidines indicate that similar reactions could be applicable to the compound . The cyclization reaction leading to methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives also provides a reaction mechanism that could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate can be deduced from related compounds. The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyrrolidine-3,6(7H)-dicarboxylate provide information on the stability and electronic properties of similar structures . The antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives suggest that benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate may also possess biological activity and specific acid-base properties .

科学研究应用

胆碱酯酶抑制:苄基3-(溴甲基)吡咯烷-1-羧酸酯衍生物已被研究其抑制乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)的能力。该系列中的一些化合物对AChE表现出中等的抑制作用,其中某些衍生物表现出与利伐替胺相当的抗BChE活性。这些发现表明在治疗像阿尔茨海默病(Pizova et al., 2017)这样的疾病中可能有潜在应用。

立体选择性合成:该化合物已被用于钯催化的串联N-芳基化/碳氮化反应中。这种方法允许快速和立体选择性地合成不同芳基化的N-芳基-2-苄基吡咯烷衍生物,这在制药和合成化学中很重要(Yang et al., 2005)。

抗菌活性:苄基3-(溴甲基)吡咯烷-1-羧酸酯的某些衍生物已被探索其抗菌特性。例如,研究表明对某些菌株具有有趣的抗菌活性,暗示其作为强力抗分枝杆菌药物的潜力(Nural et al., 2018)。

抑制血管生成:一种名为Streptopyrrolidine的苄基吡咯烷衍生物,从海洋链霉菌中分离出来,表现出显著的抗血管生成活性。这一发现指向在癌症治疗中的潜在应用(Shin et al., 2008)。

有机化学中的合成实用性:该化合物已被用于各种合成途径,突显其在有机化学中的实用性。例如,它已参与合成官能化吡咯烷,这在药物化学中很有价值(Guideri et al., 2012)。

安全和危害

属性

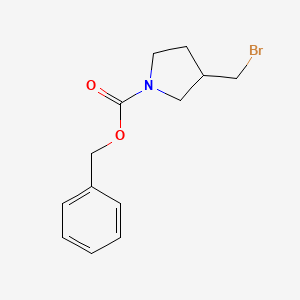

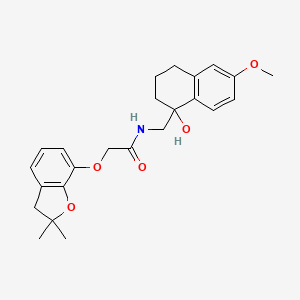

IUPAC Name |

benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMUAHPVUGYWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CBr)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2551826.png)

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)

![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)